molecular formula C8H8F2O B575222 2-(2,6-Difluorophenyl)ethanol CAS No. 168766-16-3

2-(2,6-Difluorophenyl)ethanol

Cat. No. B575222
M. Wt: 158.148
InChI Key: QMJHNMSIIGRNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,6-Difluorophenyl)ethanol” is a chemical compound with the CAS Number: 168766-16-3 . It has a molecular weight of 158.15 and its molecular formula is C8H8F2O .


Physical And Chemical Properties Analysis

“2-(2,6-Difluorophenyl)ethanol” is a liquid at room temperature .

Scientific Research Applications

  • Enzymatic Process for Synthesis of Chiral Intermediates : A ketoreductase (KRED) named KR-01 was found effective in transforming 2-chloro-1-(3,4-difluorophenyl)ethanone into chiral alcohol, which is a vital intermediate for synthesizing Ticagrelor, a treatment for acute coronary syndromes (Guo et al., 2017).

  • Facile Synthesis of Hydroxy- and Aminoindoles : 2-(2,6-Diaminophenyl)ethanol can be converted to 4-hydroxyindoline and 4-aminoindoline through specific heating processes. These indoles are obtained by dehydrogenation of indolines (Tanaka et al., 1989).

  • Preformulation Study of NSC-726796 : This study developed a stability-indicating high-performance liquid chromatography method to quantify 2-(2,4-difluorophenyl)-4,5,6,7-tetrafluoroisoindoline-1,3-dione and its degradation products. NSC-726796, which shows antiangiogenic activity, was found to react with ethanol (Guo et al., 2012).

  • Engineering Alcohol Dehydrogenase for Improved Activity : An alcohol dehydrogenase LkADH was engineered for improved activity in reducing aromatic substrates, specifically for producing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, an important precursor for ticagrelor (Ye et al., 2023).

  • Bioreductive Production of Pharmaceutical Intermediates : Mutations in ketoreductase ChKRED20 enhanced its activity for the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, an intermediate for ticagrelor, demonstrating the potential of biocatalysis in pharmaceutical synthesis (Zhao et al., 2017).

Safety And Hazards

The safety information for “2-(2,6-Difluorophenyl)ethanol” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

properties

IUPAC Name

2-(2,6-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJHNMSIIGRNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666683
Record name 2-(2,6-Difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorophenyl)ethanol

CAS RN

168766-16-3
Record name 2-(2,6-Difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of borane dimethyl sulfide complex (2M in THF, 26 mL) was added cautiously to a solution of 2-(2,6-difluorophenyl)acetic acid (3 g) in THF (50 mL) at 0° C. The reaction was then allowed to warm to RT and stirred for 3 h. The reaction was cooled in an ice bath and cautiously quenched with methanol (10 mL). The solvent was evaporated and the residue purified by silica gel chromatography eluting with 9:1 to 4:1 isohexane:ethyl acetate gradient. The fractions containing product were combined and evaporated to give the subtitled compound as a clear oil. Yield 2.2 g.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
T Koike, T Takai, Y Hoashi, M Nakayama… - Journal of medicinal …, 2011 - ACS Publications
Novel tricyclic dihydrofuran derivatives were designed, synthesized, and evaluated as melatonin receptor (MT 1 /MT 2 ) ligands based on the previously reported 1,6-dihydro-2H-indeno[…
Number of citations: 69 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.